N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and an indole moiety. These structural features contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C23H25ClN4O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-19-6-5-16-13-21(26-20(16)15-19)23(30)25-8-7-22(29)28-11-9-27(10-12-28)18-4-2-3-17(24)14-18/h2-6,13-15,26H,7-12H2,1H3,(H,25,30) |
InChI Key |
GVGJBAQNOOKDBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate indole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist at certain receptors, blocking their activity and thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
- 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
Comparison: Compared to these similar compounds, N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, in particular, is associated with a wide range of biological activities, making it a valuable compound for research and development .
Biological Activity
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide, also known by its CAS number 1010914-29-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse scientific literature.
The molecular formula of this compound is , with a molecular weight of approximately 466.0 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological activities.
Anticancer Properties
In studies evaluating the cytotoxicity of piperazine derivatives, compounds related to this compound were tested against several cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects, suggesting that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | TBD |
| This compound | A549 | TBD |
Neuropharmacological Effects
The compound is also being explored for its interaction with neurotransmitter receptors. Research indicates that derivatives featuring similar piperazine structures exhibit high affinity for dopamine D4 receptors, which are implicated in various neurological disorders. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor . This suggests that this compound may possess neuropharmacological properties worth further exploration.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural components. The piperazine ring is known for enhancing solubility and bioavailability, while the indole and carboxamide functionalities may contribute to receptor binding and enzyme inhibition. Mechanistic studies are needed to elucidate the pathways involved in its anticancer and neuropharmacological effects.
Case Studies
Several case studies highlight the effectiveness of similar compounds in treating various conditions:
- Anticancer Activity : A study on piperazine derivatives showed that modifications in their structure significantly altered their cytotoxic profiles against different cancer cell lines.
- Neurotransmitter Modulation : Research into related compounds revealed their potential as selective D4 receptor antagonists, suggesting therapeutic applications in schizophrenia and other psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
